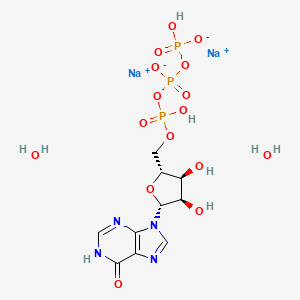

Inosine 5'-triphosphate, disodium salt dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Inosine 5’-triphosphate, disodium salt dihydrate is a nucleotide analogue that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is often used in scientific research to study nucleotide metabolism and enzyme kinetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Inosine 5’-triphosphate, disodium salt dihydrate can be synthesized through the phosphorylation of inosine monophosphate. The process involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and subsequent deprotection. The reaction conditions typically require the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of inosine 5’-triphosphate, disodium salt dihydrate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving chromatographic techniques for purification. The compound is then crystallized and dried to obtain the dihydrate form.

Analyse Chemischer Reaktionen

Types of Reactions

Inosine 5’-triphosphate, disodium salt dihydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to inosine monophosphate and inorganic phosphate.

Phosphorylation: It can act as a substrate for kinases, leading to the formation of higher phosphorylated nucleotides.

Deamination: The inosine moiety can undergo deamination to form hypoxanthine derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions at neutral to slightly acidic pH.

Phosphorylation: Requires phosphorylating agents like ATP and specific kinases.

Deamination: Catalyzed by deaminases under physiological conditions.

Major Products

Hydrolysis: Inosine monophosphate and inorganic phosphate.

Phosphorylation: Higher phosphorylated nucleotides such as inosine diphosphate.

Deamination: Hypoxanthine derivatives.

Wissenschaftliche Forschungsanwendungen

Inosine 5’-triphosphate, disodium salt dihydrate is widely used in scientific research due to its role in nucleotide metabolism. Some of its applications include:

Biochemistry: Studying enzyme kinetics and substrate specificity of nucleotidases and kinases.

Molecular Biology: Investigating the role of nucleotides in DNA and RNA synthesis.

Medicine: Exploring potential therapeutic uses in treating metabolic disorders and as a biomarker for certain diseases.

Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent in biochemical assays.

Wirkmechanismus

Inosine 5’-triphosphate, disodium salt dihydrate exerts its effects primarily through its role as a substrate for various enzymes. It can be incorporated into nucleic acids or act as a regulator of enzyme activity. The compound interacts with molecular targets such as kinases and nucleotidases, influencing pathways involved in nucleotide metabolism and energy transfer.

Vergleich Mit ähnlichen Verbindungen

Inosine 5’-triphosphate, disodium salt dihydrate is similar to other nucleotide analogues such as adenosine triphosphate and guanosine triphosphate. it is unique in its specific interactions with inosine-specific enzymes and its role in deamination reactions. Similar compounds include:

- Adenosine triphosphate (ATP)

- Guanosine triphosphate (GTP)

- Cytidine triphosphate (CTP)

- Uridine triphosphate (UTP)

These compounds share similar structures but differ in their specific biological roles and enzyme interactions.

Eigenschaften

CAS-Nummer |

36051-67-9 |

|---|---|

Molekularformel |

C10H13N4Na2O14P3 |

Molekulargewicht |

552.13 g/mol |

IUPAC-Name |

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |

InChI |

InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI-Schlüssel |

CTGDHHMAJMSJFW-IDIVVRGQSA-L |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |

Isomerische SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

Kanonische SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

Verwandte CAS-Nummern |

24464-06-0 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.